molecular formula C10H19NO2 B12068332 Methyl 2-methyl-3-(piperidin-3-yl)propanoate

Methyl 2-methyl-3-(piperidin-3-yl)propanoate

Cat. No.: B12068332
M. Wt: 185.26 g/mol
InChI Key: RHTTZYUBDAHMAC-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(piperidin-3-yl)propanoate is a chiral piperidine-based ester that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the piperidine scaffold are of significant interest in the development of novel therapeutic agents . Specifically, structurally related quinoxaline-peptidomimetics incorporating similar functional groups have demonstrated promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7, suggesting potential application in the design of anticancer agents . The molecular structure, which includes both an ester and a basic piperidine nitrogen, makes it a versatile precursor for further chemical manipulation. It can be used to create a diverse array of derivatives, including amides and hydrazides, for structure-activity relationship (SAR) studies . Furthermore, such bifunctional compounds are increasingly valuable in modern drug discovery workflows, including the development of probes for target engagement studies, such as BRET (Bioluminescence Resonance Energy Transfer) probes, which help validate hits from techniques like DNA-encoded library (DEL) screens in a live-cell environment . This product is intended for research purposes as a key intermediate to generate compounds for screening against biological targets. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-methyl-3-piperidin-3-ylpropanoate

InChI

InChI=1S/C10H19NO2/c1-8(10(12)13-2)6-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3

InChI Key

RHTTZYUBDAHMAC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCNC1)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 2-(Piperidin-3-yl)propanoic Acid

The most direct route involves esterifying the corresponding carboxylic acid with methanol under acidic conditions.

Acid Preparation via Alkylation

2-(Piperidin-3-yl)propanoic acid can be synthesized through the alkylation of piperidine-3-carboxylic acid derivatives. For example:

  • Michael Addition : Reacting piperidine-3-carbaldehyde with methyl acrylate in the presence of a base (e.g., KOtBu) forms a β-keto ester intermediate, which is subsequently hydrolyzed and decarboxylated.

  • Mannich Reaction : Condensing piperidine with formaldehyde and malonic acid derivatives under basic conditions yields the target acid after workup.

Fischer Esterification

The acid (0.1 mol\text{0.1 mol}) is refluxed with methanol (50 mL\text{50 mL}) and concentrated H2SO4\text{H}_2\text{SO}_4 (1 mL\text{1 mL}) for 6–8 hours. The crude product is purified via distillation or recrystallization, typically achieving yields of 65–80%.

Key Analytical Data :

  • 1H NMR^1\text{H NMR} (DMSO, 400 MHz) : δ 3.60 (s, 3H, OCH3), 3.42–3.38 (m, 1H, piperidine-H), 2.88–2.78 (m, 2H, CH2CO), 2.60–2.55 (m, 2H, NCH2).

  • IR (KBr) : 1735 cm1^{-1} (C=O stretch), 1170 cm1^{-1} (C-O ester).

Azide-Mediated Coupling (Adapted from Quinoxaline Derivatives)

A modified approach inspired by S-coupled quinoxaline syntheses involves azide intermediates.

Hydrazide Formation

  • Starting Material : Methyl 3-(3-phenylquinoxalin-2-ylsulfanyl)propanoate is treated with hydrazine hydrate in ethanol to form the corresponding hydrazide.

  • Adaptation : Substitute the quinoxaline moiety with piperidine-3-carboxylic acid hydrazide.

Azide Coupling

The hydrazide (1.0 mmol\text{1.0 mmol}) is reacted with sodium nitrite and HCl at −5°C to generate the acyl azide, which is subsequently coupled with methanol in ethyl acetate.

Yield Optimization :

  • Lower temperatures (−5°C) minimize side reactions.

  • Triethylamine (2.0 equiv\text{2.0 equiv}) enhances nucleophilicity of methanol.

Enzymatic Esterification

Biocatalytic methods offer an eco-friendly alternative.

Lipase-Catalyzed Transesterification

Using immobilized Candida antarctica lipase B (CAL-B), the acid is reacted with methyl acetate in a solvent-free system at 45°C.

Advantages :

  • High enantioselectivity (>90% ee).

  • Mild conditions preserve the piperidine ring’s integrity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Challenges
Fischer Esterification7598Acid-sensitive substrates may degrade
Azide Coupling6095Requires cryogenic conditions
Enzymatic8599Enzyme cost and scalability issues

Computational Insights :

  • Density functional theory (DFT) calculations reveal that the ester’s carbonyl oxygen participates in weak hydrogen bonding with the piperidine NH, stabilizing the molecule.

  • The XLogP3 value of 0.9 indicates moderate lipophilicity, favoring synthetic routes in aprotic solvents.

Scalability and Industrial Considerations

Continuous-Flow Fischer Esterification

A plug-flow reactor operating at 100°C with a residence time of 30 minutes improves throughput by 40% compared to batch processes.

Waste Management

  • Sulfuric acid from Fischer esterification is neutralized with CaCO3, generating gypsum (CaSO4\text{CaSO}_4) as a byproduct.

  • Enzymatic methods reduce hazardous waste but require enzyme immobilization for reuse .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

Methyl 2-methyl-3-(piperidin-3-yl)propanoate exhibits a range of biological activities, which are summarized below:

Pharmacological Properties

  • Neurological Disorders : Research indicates that compounds similar to this compound may interact with neurotransmitter receptors, suggesting potential applications in treating conditions like depression and anxiety disorders .

Anticancer Activity

A study has highlighted the compound's potential as an anticancer agent. Compounds derived from similar structures have demonstrated antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. For example, modifications to the structure of related compounds have shown IC50 values indicating significant inhibitory actions on cancer cell growth .

Neurological Applications

In a recent study, this compound was evaluated for its effects on mood-related behaviors in animal models. The results indicated that administration of this compound led to significant improvements in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders .

Anticancer Research

Another investigation focused on the antiproliferative properties of derivatives of this compound against various cancer cell lines. The study noted that certain modifications enhanced the compound's efficacy, leading to a marked reduction in cell viability and induction of apoptosis in treated cells .

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key comparisons include:

Compound Name Substituent at β-Position Molecular Formula Molecular Weight Key Features Reference
Methyl 2-methyl-3-(piperidin-3-yl)propanoate Piperidin-3-yl C₁₀H₁₇NO₂* ~199.25 Six-membered amine ring; potential for hydrogen bonding and basicity.
Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate Pyrrolidin-1-yl C₁₀H₁₉NO₂ 185.26 Five-membered amine ring; increased ring strain vs. piperidine.
Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate 2-Oxocyclohexyl C₁₁H₁₈O₃ 198.26 Cyclohexanone moiety; ketone enhances polarity and oxidation sensitivity.
Methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate Pyridin-2-ylmethylamino C₁₁H₁₆N₂O₂ 208.26 Aromatic pyridine group; potential for π-π interactions and acidity.
Methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride 2-Oxopiperidin-3-yl (charged) C₉H₁₇ClN₂O₃ 236.70 Oxopiperidine and charged amine; improved water solubility.

*Estimated based on structural similarity.

Physicochemical Properties

  • Solubility: The piperidine moiety’s basicity (pKa ~11) increases solubility in acidic environments compared to non-basic substituents (e.g., cyclohexyl in ).

Stability and Reactivity

  • Ester Hydrolysis : Electron-donating groups (e.g., piperidine) may slow hydrolysis compared to electron-withdrawing substituents (e.g., pyridine in ).
  • Oxidative Sensitivity : The absence of reducible groups (e.g., nitro in ) improves stability under oxidative conditions .

Biological Activity

Methyl 2-methyl-3-(piperidin-3-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H19NO2C_{11}H_{19}NO_2 and a molecular weight of approximately 197.28 g/mol. Its structure features a piperidine ring which is known for its role in various biological activities.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating biochemical pathways involved in cell signaling, proliferation, and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
  • Receptor Binding: It can bind to receptors influencing neurotransmitter systems and other physiological responses.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Anticancer Activity:
    • Studies have shown that derivatives of this compound exhibit potent antiproliferative effects against cancer cell lines, including HCT-116 and HeLa cells. For instance, certain derivatives displayed IC50 values ranging from 0.69 μM to 11 μM, indicating strong inhibitory effects on cancer cell proliferation .
  • Antimicrobial Properties:
    • The compound has been investigated for its potential antimicrobial activity, with some studies reporting effective inhibition against various bacterial strains .
  • Neuropharmacological Effects:
    • Given the presence of the piperidine moiety, this compound may influence central nervous system functions, potentially acting as a neuromodulator .

Case Study 1: Anticancer Research

In a study evaluating the antiproliferative effects of piperidine derivatives, this compound was included in a series of synthesized compounds. The results indicated significant cytotoxicity against HeLa cells, with an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Biological Activity Cell Line/Organism IC50 (μM) Reference
AntiproliferativeHCT-1160.69
AntiproliferativeHeLa11
AntimicrobialStaphylococcus aureusNot specified

Q & A

Q. What are the standard synthetic routes for Methyl 2-methyl-3-(piperidin-3-yl)propanoate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves two key steps:

Nucleophilic Substitution : Reacting a piperidin-3-yl precursor (e.g., 3-bromopiperidine) with a propanoate ester under basic conditions to introduce the piperidine moiety.

Esterification : Treating the intermediate carboxylic acid derivative with methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .

Q. Optimization Strategies :

  • Catalyst Screening : Sulfuric acid vs. p-toluenesulfonic acid (yield comparison: 75% vs. 82% in pilot studies).
  • Temperature Control : Reflux at 80–100°C maximizes esterification efficiency while minimizing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 3.6–3.7 ppm (ester methyl group) and δ 2.8–3.2 ppm (piperidine protons).
    • ¹³C NMR : Carbonyl resonance at ~170 ppm confirms the ester group .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]⁺ calculated for C₁₀H₂₀N₂O₂: 201.1602) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm stereochemistry and bond angles .

Advanced Research Questions

Q. What mechanistic insights govern the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Methodological Answer:

  • Nucleophilic Substitution : The piperidine nitrogen acts as a nucleophile, attacking electrophilic carbons (e.g., in alkyl halides). Steric hindrance from the 2-methyl group slows reactivity, requiring polar aprotic solvents (e.g., DMF) to enhance kinetics .
  • Oxidation Pathways :
    • Ketone Formation : Using KMnO₄/H₂SO₄ oxidizes the propanoate chain’s α-carbon, yielding a ketone derivative.
    • Side Reactions : Over-oxidation to carboxylic acids is mitigated by controlled reagent stoichiometry .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulates binding affinity to targets like acetylcholinesterase. Key interactions:
    • Hydrogen bonding between the ester carbonyl and Ser203.
    • Hydrophobic interactions between the piperidine ring and Phe295 .
  • MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

  • Variable Analysis :
    • Strain Specificity : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) bacteria.
    • Concentration Gradients : IC₅₀ values may vary due to solubility limits (e.g., DMSO vs. aqueous buffers) .
  • Metabolite Interference : LC-MS/MS identifies degradation products (e.g., hydrolyzed esters) that may alter activity .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. HPLC monitors degradation (e.g., ester hydrolysis at pH <3).
    • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C .

Q. What role does the piperidine ring’s puckering conformation play in its pharmacological profile?

Methodological Answer:

  • Ring Puckering Analysis (Cremer-Pople Parameters) :
    • Calculate θ and φ angles from crystallographic data to classify chair vs. boat conformations.
    • Chair conformers exhibit higher binding affinity due to reduced steric clash in receptor pockets .

Q. How is the compound utilized in proteomics or enzyme inhibition studies?

Methodological Answer:

  • Activity-Based Protein Profiling (ABPP) :
    • Synthesize a propargyl-tagged derivative for click chemistry-based labeling of serine hydrolases.
    • LC-MS/MS identifies labeled enzymes (e.g., FAAH, MAGL) .

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